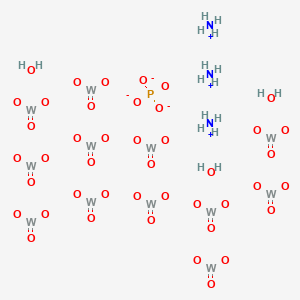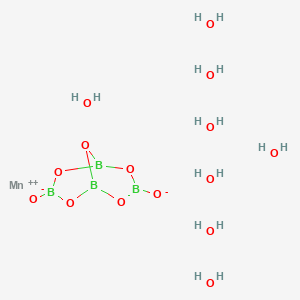
Ammonium 12-tungstophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 12-Tungstophosphate, also known as Ammonium Phosphotungstate, is a compound with the molecular formula H12N3O40PW12 and a molecular weight of 2931.13 . It is used in histology as a component for staining of cell specimens. It binds to fibrin, collagen, and fibers of connective tissues .
Synthesis Analysis
A functional microcapsule was prepared by encapsulating the fine crystalline ammonium tungstophosphate (AWP) in calcium alginate polymer (CaALG). The characterization of AWP-CaALG microcapsule was examined by SEM and EPMA .Molecular Structure Analysis
The molecular structure of Ammonium 12-Tungstophosphate is complex. It is composed of hydrogen, nitrogen, oxygen, phosphorus, and tungsten, with a percent composition of H 0.41%, N 1.43%, O 21.83%, P 1.06%, W 75.26% .Physical And Chemical Properties Analysis
Ammonium 12-Tungstophosphate has a molecular weight of 2931.13 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Gas Chromatography : Ammonium tungstophosphate has been used as a solid adsorbent in gas-solid chromatography for separating lower hydrocarbons and permanent gases. Its high surface area, uniform pore-size distribution, thermal stability, and sorption capacity make it effective for this purpose (Nayak, 1990).
Catalysis : It is used in the conversion of methanol to hydrocarbons, showing higher catalytic activity and selectivity for the formation of saturated hydrocarbons compared to other heteropoly compounds (Hayashi & Moffat, 1983).
Thin-Layer Chromatography : The compound has been utilized in thin-layer chromatography for separating primary aromatic amines and small peptides, with its retention mechanisms influenced by various factors (Lepri, Desideri, & Heimler, 1981; 1982).
Ion Exchange and Pore Structure : Ammonium 12-tungstophosphate, when prepared with a microporous structure, exhibits ion exchange properties and retains its pore structure upon cation exchange. This feature is essential for various applications in catalysis and materials science (Lapham, Mcgarvey, & Moffat, 1992).
Reduction of NO2 : It plays a role in the sorption and reduction of NO2, with potential applications in environmental and materials science (Bélanger & Moffat, 1996).
High-Performance Liquid Chromatography (HPLC) : The compound has been proposed as a stationary phase for HPLC of amino acids and peptides, demonstrating high selectivity and retention characteristics influenced by ion-exchange mechanisms (Desideri, Lepri, Merlini, & Checchini, 1986).
Green Chemistry : It has been used in the environmentally benign acetylation of alcohols, phenols, and amines under solvent-free conditions, showing preferential selectivity and reusability (Satam & Jayaram, 2008).
Future Directions
Future research on Ammonium 12-Tungstophosphate could focus on further understanding its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety profile and potential hazards. One study suggests that the morphology of nanostructured ammonium 12-tungstophosphate was determined from the NMR spectra showing a clear distinction between “bulk” and “surface” ammonium cations in its crystallites .
properties
IUPAC Name |
triazanium;trioxotungsten;phosphate;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H3N.H3O4P.3H2O.36O.12W/c;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3*1H3;(H3,1,2,3,4);3*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHQDGHAAPSFGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].O.O.O.[O-]P(=O)([O-])[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H18N3O43PW12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2985.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311-90-6 |
Source


|
| Record name | Ammonium 12-tungstophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001311906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMMONIUM PHOSPHOTUNGSTATE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE58999G9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S,4S,9R,10S,13R)-5,5,9,13-tetramethyl-14,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecane](/img/structure/B576392.png)


![[2-[(8S,9R,10S,11S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate](/img/structure/B576395.png)



